REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][C:15](=[O:17])[CH3:16])[C:6]=1[C:7]([OH:9])=[O:8])(=[O:3])[CH3:2].[C:18]1(C)C=CC=CC=1.CO.[Si](C=[N+]=[N-])(C)(C)C.CCCCCC>CCCCCC>[C:1]([O:4][C:5]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][C:15](=[O:17])[CH3:16])[C:6]=1[C:7]([O:9][CH3:18])=[O:8])(=[O:3])[CH3:2] |f:1.2,3.4|
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C(=O)O)C(=CC=C1)OC(C)=O
|
Name
|
PhMe MeOH
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C.CO
|
Name
|
TMSCHN2 hexane
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)C=[N+]=[N-].CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
1:1 CH2Cl2/hexane-CH2Cl2 eluted 4.5 g of methyl 2,6-diacetoxybenzoate
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OC1=C(C(=O)OC)C(=CC=C1)OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |